N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Compositions
The compound is investigated for its potential use in pharmaceutical compositions. Research by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) on a related compound, identified as a salt or solvate of N-{2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, showcases its application in therapeutic formulations New Salt.
Chemical Synthesis and Properties
Lazareva et al. (2017) explored the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This study underscores the chemical versatility and potential for creating new compounds with diverse applications Silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes: Structure and properties of resulting heterocycles.
Intermediate for Antimalarial Drugs
Magadum and Yadav (2018) discussed the use of N-(2-Hydroxyphenyl)acetamide as an intermediate in the synthesis of antimalarial drugs. Their research highlights the chemoselective monoacetylation process, which is crucial for the development of effective antimalarial therapies Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.
Anticancer Drug Synthesis
Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer properties. This work is significant for drug design, offering insights into the structural and functional attributes conducive to anticancer activity Synthesis, structure and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide.
Allelochemicals in Agriculture
Research on the transformation products of benzoxazolinone and benzoxazinone allelochemicals by Fomsgaard et al. (2004) illustrates the compound's relevance in understanding the allelopathic properties of wheat, rye, and maize. This research is crucial for agricultural applications, particularly in weed and soil-borne disease suppression Microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals--a review.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-24-16-7-4-14(5-8-16)10-19(22)21-12-20(2,23)15-6-9-17-18(11-15)26-13-25-17/h4-9,11,23H,3,10,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKPXNRKOMYHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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